molecular formula C18H19N3O2 B3005788 N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide CAS No. 1385374-03-7

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide

Cat. No. B3005788
CAS RN: 1385374-03-7
M. Wt: 309.369
InChI Key: IZQKWZFHQBWLOX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the cyano group is susceptible to hydrolysis, potentially forming a carboxylic acid and releasing ammonia . The benzamide group might undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is a valuable precursor in the synthesis of various organic heterocycles. Its cyano and carbonyl functional groups are reactive sites that can undergo condensation with bidentate reagents to form diverse heterocyclic structures . This application is crucial in medicinal chemistry, where heterocycles are the core of many pharmaceuticals.

Biological Activity Studies

The compound’s derivatives have been reported to exhibit a range of biological activities. Researchers are exploring its potential as a chemotherapeutic agent by synthesizing novel heterocyclic moieties that may possess anticancer, antiviral, or antibacterial properties .

Nanocrystal Synthesis

In the field of nanotechnology, this compound could be used to modify the surface of nanocrystals. Such modifications can alter the physical and chemical properties of nanocrystals, which are essential for applications in electronics, photonics, and catalysis .

Sensing Applications

The compound’s structure allows for the development of sensors, particularly for detecting cyanide ions in aqueous media. This is achieved through CH functionalization, which is directed by the trifluoromethyl group present in the compound.

Organic Synthesis Catalysis

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide can act as a catalyst in organic synthesis reactions. For example, it can catalyze the conversion of cyclopentene to cyclopentanone, a reaction of significance in industrial chemistry .

properties

IUPAC Name

N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQKWZFHQBWLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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